molecular formula C49H71N13O10 B12318085 Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH

Cat. No.: B12318085
M. Wt: 1002.2 g/mol
InChI Key: WCYZYYURIHACQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH, also known as [Sar1]-Angiotensin II, is a synthetic peptide analog of Angiotensin II. It is composed of eight amino acids: Sarcosine (Sar), Arginine (Arg), Valine (Val), Tyrosine (Tyr), Isoleucine (Ile), Histidine (His), Proline (Pro), and Phenylalanine (Phe). This compound is primarily used in research to study the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH is widely used in scientific research, particularly in the following fields:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of the renin-angiotensin system in physiological processes.

    Medicine: Developing potential therapeutic agents for hypertension and cardiovascular diseases.

    Industry: Producing peptide-based drugs and diagnostic tools.

Mechanism of Action

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH exerts its effects by binding to angiotensin receptors, particularly the AT1 receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), resulting in vasoconstriction and increased blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH is unique due to the substitution of the first amino acid with sarcosine, which makes it resistant to degradation by aminopeptidases. This stability allows for prolonged biological activity and makes it a valuable tool in research .

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H71N13O10/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYZYYURIHACQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H71N13O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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